Acetic acid, selenobis-, diethyl ester

Description

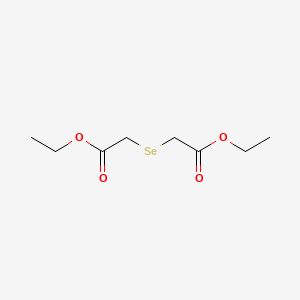

Acetic acid, selenobis-, diethyl ester is an organoselenium compound characterized by two selenium atoms integrated into its molecular structure. Based on IUPAC nomenclature rules for mixed chalcogen compounds, "selenobis" indicates the presence of a −Se−Se− bridge between two acetic acid moieties, which are esterified with ethanol . The general structure can be represented as CH₃C(O)O−Se−Se−O(O)CCH₃, though variations may exist depending on substituents.

Selenium-containing esters are relatively rare compared to sulfur or oxygen analogs. Their synthesis typically involves selenium-mediated coupling reactions or selenation of precursor acids. Such compounds are of interest in materials science and coordination chemistry due to selenium’s unique redox properties and ability to form stable complexes with transition metals. However, their toxicity and environmental persistence require careful handling .

Properties

CAS No. |

134142-89-5 |

|---|---|

Molecular Formula |

C8H14O4Se |

Molecular Weight |

253.17 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)selanylacetate |

InChI |

InChI=1S/C8H14O4Se/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 |

InChI Key |

KVPFNDZFJIYTJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[Se]CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, selenobis-, diethyl ester can be synthesized through the esterification reaction between acetic acid and diethyl selenide. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions

Major Products Formed

Hydrolysis: Acetic acid and diethyl selenide.

Oxidation: Selenium dioxide and other oxidation products.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Acetic acid, selenobis-, diethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.

Medicine: Investigated for its potential therapeutic effects due to selenium’s known benefits in human health.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of acetic acid, selenobis-, diethyl ester involves its interaction with various molecular targets. In biological systems, selenium-containing compounds are known to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The ester group can undergo hydrolysis, releasing selenium in a bioavailable form .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of acetic acid, selenobis-, diethyl ester, we compare it with structurally or functionally related esters. Key compounds include:

Diethyl Malonate (Malonic Acid Diethyl Ester)

- Structure : CH₂(COOEt)₂.

- Properties : A classic diethyl ester used as a precursor in the Claisen condensation to synthesize substituted acetic acids. It is a colorless liquid (bp: 199°C) with high solubility in organic solvents .

- Applications : Widely employed in pharmaceuticals, agrochemicals, and organic synthesis.

- Contrast : Unlike the selenium-containing compound, diethyl malonate lacks redox-active chalcogen atoms, limiting its utility in catalysis or materials requiring heavy-metal coordination .

Ethyl Acetate (Acetic Acid Ethyl Ester)

- Structure : CH₃COOEt.

- Properties : A simple ester with a fruity odor, low toxicity, and bp of 77°C. It is highly volatile and miscible with most organic solvents .

- Applications : Common solvent in coatings, pharmaceuticals, and food flavoring.

- Contrast : Ethyl acetate’s lack of selenium or complex functional groups makes it unsuitable for specialized applications like metal chelation or controlled-release formulations .

AC-70 (Acetic Acid Ester of Monoglycerides)

- Structure: Complex mixture of acetylated monoglycerides derived from hydrogenated palm oil.

- Properties : Melting range of 36–38°C, forms lyotropic liquid crystalline phases in aqueous media .

- Applications : Pharmaceutical suppository base for slow drug release (e.g., benzocaine).

Diethyl Ester of o-Phenylenebis(oxamic acid)

- Structure : Aromatic bis(oxamate) diethyl ester.

- Properties : Forms coordination complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .

- Applications : Precursor for synthesizing magnetic or catalytic metal-organic frameworks.

- Contrast : The selenium analog may exhibit stronger metal-binding affinity due to selenium’s polarizability, though direct comparative studies are lacking .

Data Table: Comparative Analysis of Key Esters

| Compound | Molecular Formula | Key Functional Groups | Boiling Point/Melting Range | Applications | Unique Properties |

|---|---|---|---|---|---|

| This compound | C₆H₁₀O₄Se₂ | −Se−Se−, ester | Not reported | Materials science, coordination chemistry | Redox activity, metal chelation |

| Diethyl malonate | C₇H₁₂O₄ | Two ester groups | 199°C (bp) | Organic synthesis | Enolate formation for Claisen condensation |

| Ethyl acetate | C₄H₈O₂ | Single ester group | 77°C (bp) | Solvent, flavoring | High volatility, low toxicity |

| AC-70 | Variable | Acetylated monoglycerides | 36–38°C (mp) | Pharmaceutical suppositories | Liquid crystalline phase formation |

| o-Phenylenebis(oxamate) diethyl ester | C₁₄H₁₆N₂O₈ | Bis(oxamate), aromatic | Not reported | Metal-organic frameworks | Strong metal coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.